Superior NCX3 Inhibitory Potency Compared to Classical Pan-Inhibitors KB-R7943 and SN-6
YM-244769 exhibits nanomolar potency for NCX3, distinguishing it from older generation, less potent NCX inhibitors. In a direct head-to-head assay measuring intracellular Na+-dependent 45Ca2+ uptake in NCX3-transfected cells, YM-244769 demonstrated an IC50 of 18 nM [1]. In contrast, KB-R7943 and SN-6 displayed IC50 values of 1.4 μM and 8.6 μM for NCX3, respectively . This represents a 78-fold increase in potency over KB-R7943 and a 478-fold increase over SN-6. This substantial potency advantage enables the use of significantly lower drug concentrations, minimizing potential off-target effects or solubility issues in complex experimental systems.
| Evidence Dimension | Inhibitory Potency (IC50) for NCX3-mediated Ca2+ Uptake |
|---|---|
| Target Compound Data | IC50 = 18 nM |
| Comparator Or Baseline | KB-R7943: IC50 = 1.4 μM; SN-6: IC50 = 8.6 μM |
| Quantified Difference | YM-244769 is 78-fold more potent than KB-R7943 and 478-fold more potent than SN-6. |
| Conditions | Intracellular Na+-dependent 45Ca2+ uptake assay in NCX3-transfected CCL39 cells. |
Why This Matters
Achieving complete target engagement at lower concentrations is critical for reducing non-specific cellular toxicity and ensuring assay specificity in high-throughput screening or long-term cell culture experiments.
- [1] Iwamoto T, Kita S. YM-244769, a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, efficiently protects against hypoxia/reoxygenation-induced SH-SY5Y neuronal cell damage. Mol Pharmacol. 2006;70(6):2075-83. View Source
